molecular formula C22H28N2O6S B11128011 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide

Cat. No.: B11128011
M. Wt: 448.5 g/mol
InChI Key: AQKICULTAYYJRL-UHFFFAOYSA-N
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Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, sulfonyl group, and methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the methoxybenzyl moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.

    Attachment of the Methoxybenzyl Moiety: This step may involve nucleophilic substitution reactions using methoxybenzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl moiety or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxybenzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-ethyl-N2-(3-methoxybenzyl)alaninamide
  • Sulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole-based carbenes

Uniqueness

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H28N2O6S

Molecular Weight

448.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C22H28N2O6S/c1-28-18-10-11-20(30-3)21(13-18)31(26,27)24-12-6-8-17(15-24)22(25)23-14-16-7-4-5-9-19(16)29-2/h4-5,7,9-11,13,17H,6,8,12,14-15H2,1-3H3,(H,23,25)

InChI Key

AQKICULTAYYJRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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